molecular formula C12H15NO2 B15358911 Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate

Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B15358911
M. Wt: 205.25 g/mol
InChI Key: KAPGAOSLPHJFCS-JTQLQIEISA-N
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Description

Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is an organic compound known for its distinctive chemical structure and diverse reactivity. This compound, featuring a tetrahydroquinoline core, is an important building block in the synthesis of various biologically active molecules. Its stereochemistry (S-enantiomer) adds to its significance in medicinal chemistry, as the spatial arrangement can significantly influence its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate typically begins with readily available starting materials like substituted anilines and ethyl acetoacetate. A common synthetic route involves the following steps:

  • Cyclization: : The substituted aniline reacts with ethyl acetoacetate under acidic conditions, leading to the formation of the quinoline core.

  • Reduction: : The quinoline core undergoes catalytic hydrogenation, yielding the tetrahydroquinoline intermediate.

  • Esterification: : The final step involves esterifying the carboxylic acid with ethanol, producing the ethyl ester.

Industrial Production Methods

On an industrial scale, similar synthetic routes are employed but optimized for higher yields and cost efficiency. Catalysts and reaction conditions are fine-tuned to ensure consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is involved in various chemical reactions, including:

  • Oxidation: : This compound can undergo oxidation to form quinolone derivatives.

  • Reduction: : Catalytic hydrogenation can further reduce the compound to more saturated analogs.

  • Substitution: : The nitrogen atom in the tetrahydroquinoline ring allows for substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Typical reagents used include:

  • Oxidizing agents: : such as potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing agents: : like palladium on carbon (Pd/C) for hydrogenation.

  • Substitution reagents: : including halogenating agents and organometallic reagents.

Major Products Formed

  • Oxidation: : leads to quinolone derivatives.

  • Reduction: : yields saturated tetrahydroquinoline analogs.

  • Substitution: : results in various functionalized tetrahydroquinoline derivatives.

Scientific Research Applications

Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate has a broad range of scientific research applications:

  • Chemistry: : Used as a key intermediate in the synthesis of complex organic molecules.

  • Biology: : Acts as a structural motif in the design of enzyme inhibitors and other bioactive compounds.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate in biological systems often involves:

  • Molecular Targets: : Interacting with specific enzymes or receptors, influencing biochemical pathways.

  • Pathways Involved: : Modulating key signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Compared to similar compounds, Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its stereochemistry and specific reactivity. Similar compounds include:

  • Quinolines: : Like 2-phenylquinoline.

  • Isoquinolines: : Such as 1-benzylisoquinoline.

  • Other tetrahydroquinoline derivatives: : Such as (R)-1,2,3,4-tetrahydroquinoline-4-carboxylate.

These compounds share the quinoline or isoquinoline core but differ in their substituents and stereochemistry, which results in varied biological activities and chemical reactivities.

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Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl (4S)-1,2,3,4-tetrahydroquinoline-4-carboxylate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3/t10-/m0/s1

InChI Key

KAPGAOSLPHJFCS-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCNC2=CC=CC=C12

Canonical SMILES

CCOC(=O)C1CCNC2=CC=CC=C12

Origin of Product

United States

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